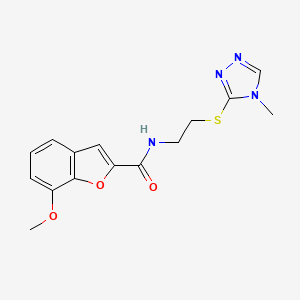
7-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H16N4O3S and its molecular weight is 332.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzofuran-2-carboxamide is a compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound consists of a benzofuran core substituted with a methoxy group and a carboxamide moiety. The triazole ring is linked through a thioether bridge, which may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies have shown that related triazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-431 (skin cancer) cells. The presence of the thioether linkage in this compound may enhance its interaction with cellular targets involved in apoptosis and cell proliferation pathways .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth. Specifically, studies suggest that the compound may interact with proteins involved in the Bcl-2 family, promoting apoptosis in cancer cells . Molecular docking studies have indicated that the compound binds effectively to these proteins, potentially disrupting their function and leading to increased cell death .
In vitro Studies
In vitro assessments have shown promising results regarding the cytotoxicity of this compound. The following table summarizes key findings from recent studies:
Study 1: Triazole Derivatives and Cancer
A study focused on various triazole derivatives demonstrated that modifications at specific positions significantly influenced their anticancer activity. Compounds with electron-donating groups showed enhanced potency against MCF-7 and A-431 cells . This suggests that structural features in this compound could similarly impact its efficacy.
Study 2: Molecular Dynamics Simulations
Molecular dynamics simulations have provided insights into how this compound interacts with target proteins. The simulations revealed that hydrophobic interactions play a crucial role in binding affinity, supporting the hypothesis that modifications to the molecular structure could optimize its biological activity .
Propiedades
IUPAC Name |
7-methoxy-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-19-9-17-18-15(19)23-7-6-16-14(20)12-8-10-4-3-5-11(21-2)13(10)22-12/h3-5,8-9H,6-7H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERRQVYTXDMVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













